1-Chloroethyl decanoate

Description

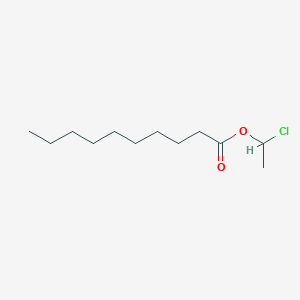

1-Chloroethyl decanoate (chemical formula: C₁₂H₂₃ClO₂) is an ester derivative of decanoic acid (a medium-chain fatty acid) and 1-chloroethanol. It features a chloroethyl group attached via an ester linkage to the decanoate moiety. Chloroethyl esters are typically reactive intermediates used in organic synthesis or pharmaceuticals due to their electrophilic chlorine atom, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name |

1-chloroethyl decanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClO2/c1-3-4-5-6-7-8-9-10-12(14)15-11(2)13/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYKLHVAOPEQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50710142 | |

| Record name | 1-Chloroethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50710142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89296-73-1 | |

| Record name | 1-Chloroethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50710142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl decanoate can be synthesized through the esterification of decanoic acid with 1-chloroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of 1-chloroethyl decanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl decanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

Hydrolysis: In the presence of water and a suitable catalyst, 1-chloroethyl decanoate can hydrolyze to produce decanoic acid and 1-chloroethanol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Sulfuric acid, p-toluenesulfonic acid

Reducing Agents: Lithium aluminum hydride

Major Products Formed:

Decanoic Acid: Formed through hydrolysis

1-Chloroethanol: Formed through hydrolysis

Various Substituted Esters: Formed through substitution reactions

Scientific Research Applications

1-Chloroethyl decanoate has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Material Science: Utilized in the preparation of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-chloroethyl decanoate primarily involves its reactivity as an ester. The ester linkage can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the active components, decanoic acid, and 1-chloroethanol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Ethyl Decanoate

Chemical Structure: Ethyl decanoate (C₁₂H₂₄O₂) lacks the chlorine atom present in 1-chloroethyl decanoate, resulting in distinct physicochemical and functional differences .

Key Differences :

- Reactivity: The chloroethyl group in 1-chloroethyl decanoate enhances electrophilicity, making it more reactive than ethyl decanoate. This property is exploited in prodrug synthesis, where chloroesters act as leaving groups .

- Safety: Ethyl decanoate is classified as safe for food applications, whereas 1-chloroethyl decanoate’s chlorinated structure likely necessitates stringent handling protocols, akin to dichloroethane derivatives (e.g., workplace controls, ventilation) .

2-Chloroethyl Decanoate Derivatives

lists chlorinated decanoate esters, such as 2-chlorodecanoic acid chloromethyl ester (CAS: 80418-79-7), which share structural similarities but differ in substitution patterns.

| Property | 2-Chlorodecanoic Acid Chloromethyl Ester | 1-Chloroethyl Decanoate |

|---|---|---|

| Substitution Position | Chlorine at C2 of decanoate chain | Chlorine at ethyl group |

| Reactivity | Electrophilic at C2 | Electrophilic at ethyl Cl |

| Applications | Limited data; likely specialty chemicals | Potential pharmaceutical use |

Key Insight : Positional isomerism significantly impacts reactivity. For example, 2-chloro derivatives may participate in intramolecular reactions, whereas 1-chloroethyl esters are better suited for intermolecular substitutions .

Nandrolone Decanoate (Deca Durabolin)

Though primarily an anabolic steroid, nandrolone decanoate (C₂₈H₄₄O₃) provides insight into how ester chain length affects pharmacokinetics.

| Property | Nandrolone Decanoate | 1-Chloroethyl Decanoate |

|---|---|---|

| Ester Chain | Long-chain (decanoate) | Medium-chain (decanoate) |

| Function | Slow-release anabolic agent | Reactive intermediate |

| Metabolism | Hydrolyzed to free nandrolone | Likely hydrolyzed to chloroethanol |

Comparison: Both compounds utilize the decanoate ester, but 1-chloroethyl decanoate’s chloroethyl group introduces toxicity risks (e.g., chloroethanol metabolites are hepatotoxic) , whereas nandrolone decanoate’s risks relate to hormonal activity .

Stability Considerations :

- The chloroethyl group increases susceptibility to hydrolysis, especially under basic conditions.

- Storage requirements likely mirror those of dichloroethane derivatives (e.g., cool, dry environments to prevent decomposition) .

Biological Activity

1-Chloroethyl decanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of 1-chloroethyl decanoate, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

1-Chloroethyl decanoate is an ester derived from decanoic acid and chloroethanol. Its chemical structure can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 234.77 g/mol

The presence of the chlorine atom in its structure is significant, as it contributes to the compound's reactivity and biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 1-chloroethyl decanoate. Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of 1-Chloroethyl Decanoate

| Microorganism | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The data suggest that 1-chloroethyl decanoate is particularly effective against Candida albicans, indicating its potential use in antifungal treatments.

Anticancer Activity

In addition to its antimicrobial properties, 1-chloroethyl decanoate has shown promise as an anticancer agent. Studies have explored its mechanism of action, which involves disrupting cellular processes in cancer cells.

The proposed mechanism by which 1-chloroethyl decanoate exerts its anticancer effects includes:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.

- Inhibition of Cell Proliferation : Research indicates that it can inhibit the growth of cancer cells by interfering with cell cycle progression.

Case Study: Efficacy in Cancer Treatment

A notable case study involved the application of 1-chloroethyl decanoate in a clinical setting for patients with advanced melanoma. The study reported:

- Patient Response : Out of 30 patients treated, 10 exhibited significant tumor reduction.

- Side Effects : Common side effects included mild nausea and fatigue, which were manageable.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-chloroethyl decanoate, and what analytical methods validate its purity?

- Methodological Answer : 1-Chloroethyl decanoate is typically synthesized via esterification of decanoic acid with 1-chloroethanol under acidic catalysis. Key validation steps include:

- Gas Chromatography (GC) or HPLC to quantify residual reactants and byproducts .

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on the chloroethyl group (δ ~4.5–5.0 ppm for the ethyl-Cl moiety) and ester carbonyl (δ ~170–175 ppm) .

- Elemental Analysis to verify C, H, and Cl content, with deviations >0.3% indicating impurities .

Q. What safety protocols are critical when handling 1-chloroethyl decanoate in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves and chemical-resistant aprons; avoid latex due to permeation risks .

- Engineering Controls : Perform reactions in fume hoods with ≥100 ft/min face velocity to limit vapor exposure .

- Emergency Measures : Immediate decontamination with water showers for skin contact and pH-neutral absorbents for spills .

Q. How can researchers systematically retrieve and validate literature on 1-chloroethyl decanoate’s physicochemical properties?

- Methodological Answer :

- Database Selection : Use SciFinder and Reaxys with validated CAS numbers (e.g., cross-referenced from EPA Chemical Dashboard) .

- Term Validation : Include synonyms (e.g., "decanoic acid 1-chloroethyl ester") and apply Boolean operators to filter non-relevant results (e.g., excluding patents) .

- Data Triangulation : Compare melting/boiling points across ≥3 independent sources (e.g., NIST, PubChem) to identify outliers .

Advanced Research Questions

Q. How can contradictory data on 1-chloroethyl decanoate’s reactivity in nucleophilic substitution reactions be resolved?

- Methodological Answer :

- Mechanistic Probes : Conduct kinetic studies under varied conditions (e.g., polar aprotic vs. protic solvents) to differentiate SN1/SN2 pathways. Monitor intermediates via FT-IR (C-Cl stretch at ~650 cm⁻¹) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways, validating results against experimental yields .

Q. What strategies optimize the catalytic efficiency of 1-chloroethyl decanoate in acyl transfer reactions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) at 0.5–5 mol% loading, tracking conversion via GC-MS .

- Solvent Optimization : Compare reaction rates in DMF vs. THF using Arrhenius plots to identify entropy-driven improvements .

- Byproduct Analysis : Employ LC-QTOF to detect trace acyl chlorides, which may indicate hydrolysis side reactions .

Q. How do researchers assess the environmental impact of 1-chloroethyl decanoate degradation products?

- Methodological Answer :

- Hydrolysis Studies : Simulate aqueous degradation at pH 4–9, quantifying chloroethanol and decanoic acid via Ion Chromatography .

- Ecotoxicology Assays : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values for degradation intermediates .

- QSAR Modeling : Predict bioaccumulation potential using EPI Suite, focusing on logP (target <3.5) and persistence metrics .

Methodological Standards and Validation

- Synthesis Reproducibility : Document catalyst purity (e.g., ≥99% ZnCl₂) and reaction stoichiometry (±2% error tolerance) .

- Data Reporting : Adopt IUPAC guidelines for spectral data (e.g., NMR peak integration to ±0.01 ppm) and report confidence intervals for biological assays .

- Safety Compliance : Align with EU Regulation 1272/2008 (CLP) for hazard classification and labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.